molecular formula C16H30O5 B14671905 Diethylene glycol dihexanoate CAS No. 41710-01-4

Diethylene glycol dihexanoate

Cat. No.: B14671905
CAS No.: 41710-01-4
M. Wt: 302.41 g/mol
InChI Key: XSTGQVSZAOQMPN-UHFFFAOYSA-N
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Description

Diethylene glycol dihexanoate is an organic compound with the chemical formula C16H30O5. It is an ester formed from diethylene glycol and hexanoic acid. This compound is known for its use as a plasticizer, which helps in enhancing the flexibility and durability of various plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol dihexanoate is synthesized through an esterification reaction between diethylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually include temperatures ranging from 90°C to 130°C and reaction times of 6 to 10 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol dihexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Diethylene glycol dihexanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of diethylene glycol dihexanoate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains .

Comparison with Similar Compounds

  • Diethylene glycol dibenzoate
  • Diethylene glycol diethyl ether
  • Triethylene glycol dihexanoate

Comparison: Diethylene glycol dihexanoate is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a plasticizer in various applications. Compared to diethylene glycol dibenzoate, it offers better flexibility and lower volatility. Diethylene glycol diethyl ether, on the other hand, is more commonly used as a solvent rather than a plasticizer. Triethylene glycol dihexanoate, with an additional ethylene glycol unit, provides even greater flexibility but may be more challenging to synthesize and purify .

Properties

CAS No.

41710-01-4

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

2-(2-hexanoyloxyethoxy)ethyl hexanoate

InChI

InChI=1S/C16H30O5/c1-3-5-7-9-15(17)20-13-11-19-12-14-21-16(18)10-8-6-4-2/h3-14H2,1-2H3

InChI Key

XSTGQVSZAOQMPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOCCOC(=O)CCCCC

Origin of Product

United States

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